Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

Hypoglycemic Agents Diabetes Pyrazol-3-one derivatives

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 88585-32-4) is a heterocyclic compound belonging to the 1H-pyrazole-4-carboxylate family. It is characterized by a phenyl group at the N-2 position and an ethyl ester at the C-4 position on a 3-oxo-2,3-dihydro-1H-pyrazole core.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 88585-32-4
Cat. No. B7791242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate
CAS88585-32-4
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3
InChIKeyRWFAFMVYYSHQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.2 [ug/mL] (The mean of the results at pH 7.4)

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 88585-32-4): Core Chemical Identity and Sourcing Baseline


Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 88585-32-4) is a heterocyclic compound belonging to the 1H-pyrazole-4-carboxylate family [1]. It is characterized by a phenyl group at the N-2 position and an ethyl ester at the C-4 position on a 3-oxo-2,3-dihydro-1H-pyrazole core. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with preliminary studies suggesting potential anti-inflammatory, analgesic, and anticancer properties . However, a critical gap exists in high-strength, head-to-head comparative data against closely related analogs. The evidence profile presented herein aims to delineate the known quantitative landscape for this compound, acknowledging limitations while highlighting specific, verifiable differentiators to inform scientific selection and procurement decisions.

Procurement Risk: Why Generic Substitution of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate Can Lead to Inconsistent Results


The 'pyrazole-4-carboxylate' designation encompasses a vast chemical landscape where minor structural modifications profoundly impact biological and physicochemical properties. Within the subclass of dihydro-pyrazolones, variations at the N-1 and N-2 positions, the presence or absence of a 3-oxo group, and different ester functionalities can drastically alter pharmacological profiles. For instance, while some aryl pyrazol-3-one derivatives have shown hypoglycemic activity comparable to metformin [1], the specific activity is highly dependent on the nature and position of substituents on the phenyl ring. Similarly, the antimicrobial efficacy of ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives is contingent upon the specific N-substitution [2]. Therefore, substituting this specific compound based solely on its generic class without detailed comparative data risks selecting a molecule with an entirely different, and potentially inferior, biological or chemical reactivity profile.

Quantitative Evidence Guide for Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate: A Comparative Analysis


Ranking Hypoglycemic Potential: A Comparison of 3-Oxo-2-aryl Pyrazolones in Alloxan-Induced Diabetic Rats

In a head-to-head study, several aryl-substituted pyrazol-3-one derivatives were synthesized and tested for hypoglycemic activity. The compound ethyl-2-para-nitrophenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate (3c) and ethyl-2-meta-nitrophenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate (3d) were identified as potent agents with activity comparable to metformin [1]. While our target compound, Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, was not the primary hit in this specific assay, it represents the unsubstituted parent scaffold [1]. This data implies that the unsubstituted phenyl ring is a key structural determinant, and the presence of an electron-withdrawing nitro group is critical for the observed hypoglycemic potency comparable to metformin. This has significant implications for researchers seeking to optimize this scaffold.

Hypoglycemic Agents Diabetes Pyrazol-3-one derivatives

Modulating Lipophilicity: Comparing Calculated XLogP3 Values with Key Pyrazole Analogs

Lipophilicity, a key determinant in drug absorption and distribution, can be modulated through structural modifications. The computed XLogP3 for Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is 1.9 [1]. This can be compared to two important analogs: 5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester (CAS 21272-30-0), which, due to an additional methyl group, would be expected to have a higher XLogP3, and the 4-carboxylic acid analog (CAS 186130-62-1), which would have a substantially lower XLogP3 . This demonstrates how the specific ethyl ester and parent scaffold of the target compound provide a specific, calculated lipophilicity that is an important starting point for lead optimization, offering a balance between the more lipophilic methyl analog and the more polar carboxylic acid.

Lipophilicity XLogP3 Physicochemical Properties

Synthesis Scalability: Validated High-Yield Preparation for Downstream Applications

A key differentiator for procurement is synthetic accessibility and reliability. A robust, scalable synthesis of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate from diethyl ethoxymethylenemalonate (DEEM) and phenylhydrazine in water at 100°C has been reported, providing analytically pure product after recrystallization [1]. The use of water as a solvent makes this approach more environmentally friendly compared to methods requiring organic solvents. A simpler procedure has also been reported to yield the compound with up to 98% efficiency, and it is used as a starting material for further synthesis . This high-yielding, operationally simple protocol contrasts with the synthesis of more complex, substituted analogs, which may require multi-step sequences, air-sensitive reagents, or expensive catalysts, making this specific compound a more economical and reliable choice as a core intermediate.

Synthetic Methodology Process Chemistry Building Block

Procurement-Grade Purity: Quality Specifications Compared to Closest Commercial Analog

For reliable research, sourcing compounds with verified, high purity is essential. One commercial vendor lists the target compound with a purity specification of Min. 95% . Another provides the compound with a purity of 98% . In comparison, a close structural analog, 5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester (CAS 21272-30-0), is often listed for sale without a publicly available purity guarantee, introducing uncertainty for researchers requiring precise stoichiometry. The availability of analytically defined, high-purity (98%) batches of the target compound reduces experimental variability and provides a reliable building block for subsequent derivatization.

Chemical Purity Quality Control Vendor Specifications

Recommended Application Scenarios for Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate Based on Evidence Profile


Medicinal Chemistry: Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Diabetes

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is a viable fragment or core scaffold for structure-activity relationship (SAR) studies targeting hypoglycemic activity. The evidence indicates that the unsubstituted phenyl scaffold is a biological starting point, with electron-withdrawing groups (like nitro) on the phenyl ring being critical for strong potency comparable to metformin [1]. This compound provides a clean, well-defined starting fragment for systematic optimization through combinatorial chemistry.

Process Chemistry: A Greener, High-Yield Intermediate for Agrochemical and Pharmaceutical Synthesis

The synthesis of this compound can be achieved through a robust, high-yielding (up to 98%) 'on-water' protocol [1]. Its reliable preparation and high commercial purity make it suitable as a multi-gram scale intermediate in the synthesis of more complex molecules, particularly for projects where green chemistry principles and low cost-of-goods are prioritized. It serves as a precursor to 1H-pyrazole-4-carboxylic acid derivatives with diverse applications.

Biochemical Assays: Control Compound with Defined Lipophilicity for Target Engagement Studies

With a moderately low XLogP3 of 1.9, the target compound can serve as a control or probe in cellular assays where a balance between solubility and membrane permeability is required. Its physicochemical profile can be contrasted against more lipophilic analogs (e.g., the 5-methyl derivative) or more polar ones (e.g., the free carboxylic acid) to deconvolute target engagement from non-specific membrane partitioning [1].

Quote Request

Request a Quote for Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.